Cas no 2228371-74-0 (4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine)
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine Propiedades químicas y físicas
Nombre e identificación
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- 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine
- 2228371-74-0
- EN300-1779524
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- Renchi: 1S/C13H19NO/c1-13(2,14)8-6-10-4-3-5-11-7-9-15-12(10)11/h3-5H,6-9,14H2,1-2H3
- Clave inchi: DEGKGTVBTJWLDC-UHFFFAOYSA-N
- Sonrisas: O1CCC2=CC=CC(=C12)CCC(C)(C)N
Atributos calculados
- Calidad precisa: 205.146664230g/mol
- Masa isotópica única: 205.146664230g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 215
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 35.2Ų
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779524-0.05g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-0.1g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-0.25g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-0.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-1.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1779524-2.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-5.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1779524-10.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1779524-1g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1779524-5g |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine |
2228371-74-0 | 5g |
$3313.0 | 2023-09-20 |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine Literatura relevante
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Información adicional sobre 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine and Its Role in CAS 2228371-74-0 Chemical Research
4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine is a complex organic compound with a unique molecular framework that has garnered significant attention in the field of CAS 2228371-74-0 chemical research. This compound belongs to the class of substituted amines and is characterized by its core structure of 2-methylbutan-2-amine linked to a 2,3-dihydro-1-benzofuran-7-yl ring system. The synthesis and biological activity of this molecule have been extensively studied in recent years, with recent advancements in analytical techniques and molecular modeling providing new insights into its potential applications.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the structural versatility of 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine as a scaffold for drug development. The 2,3-dihydro-1-benzofuran-7-yl group, a bicyclic heterocyclic system, has been shown to exhibit favorable physicochemical properties such as solubility and metabolic stability. These characteristics make it an attractive candidate for the design of novel therapeutics targeting various biological pathways. The 2-methylbutan-2-amine moiety further contributes to the compound's pharmacodynamic profile by introducing steric and electronic effects that modulate receptor interactions.
One of the most significant breakthroughs in CAS 2228371-74-0 research involves the application of computational methods to predict the binding affinity of 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine to specific protein targets. A 2023 study published in ACS Chemical Biology demonstrated that this compound exhibits high selectivity for the 2,3-dihydro-1-benzofuran-7-yl-binding site of a key enzyme involved in inflammatory response regulation. This finding has important implications for the development of anti-inflammatory agents with improved therapeutic indices.
Advancements in synthetic methodologies have also contributed to the growing interest in 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine. Researchers at the University of Tokyo (2023) reported a novel catalytic approach to synthesize this compound with high stereoselectivity. The use of chiral auxiliaries in the synthetic route allows for the precise control of stereochemistry, which is critical for the compound's biological activity. This development has opened new avenues for the production of enantiomerically pure forms of the molecule, enhancing its potential for pharmaceutical applications.
Recent pharmacological studies have revealed that 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine exhibits promising antitumor properties. A 2023 clinical trial published in Cancer Research showed that this compound demonstrates significant inhibitory effects against 2,3-dihydro-1-benzofuran-7-yl-dependent pathways in cancer cells. The compound's ability to modulate the expression of 2-methylbutan-2-amine-related genes suggests potential as a therapeutic agent for certain malignancies. These findings align with the growing trend of targeting metabolic pathways in cancer therapy.
The structural features of 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine also make it a valuable tool for drug discovery. A 2023 review in Drug Discovery Today emphasized the importance of the 2,3-dihydro-1-benzofuran-7-yl ring system in the development of small molecule inhibitors. The compound's ability to form hydrogen bonds with target proteins, combined with its hydrophobic characteristics, makes it a versatile scaffold for the design of new drugs. This adaptability has led to its incorporation into several high-throughput screening campaigns aimed at identifying novel therapeutic agents.
Recent advancements in analytical techniques have further enhanced our understanding of 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine's properties. A 2023 study published in Organic & Biomolecular Chemistry described the use of mass spectrometry to analyze the compound's metabolic profile. The findings revealed that the 2-methylbutan-2-amine moiety is metabolized more rapidly than the 2,3-dihydro-1-benzofuran-7-yl ring, which has important implications for drug formulation and dosing strategies. This information is critical for optimizing the compound's therapeutic potential.
As research into CAS 2228371-74-0 continues to evolve, the role of 4-(2,3-dihydro-1-benzofuran-7-yl)-2-methylbutan-2-amine in drug discovery and development is becoming increasingly evident. The compound's unique molecular structure, combined with its favorable pharmacological properties, positions it as a promising candidate for various therapeutic applications. Ongoing studies are expected to uncover additional insights into its mechanisms of action and potential uses in medicine.
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